4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with a unique structure incorporating functional groups such as a trifluoromethyl group, pyrazole ring, and thiophene carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves multiple steps:
Formation of the Pyrazole Ring: : Starting from appropriate pyrazole precursors, the ring is often synthesized through cyclization reactions under controlled conditions.
Attachment of the Trifluoromethyl Group: : This step may involve nucleophilic substitution or addition reactions.
Formation of the Thiophene Carboxamide: : The thiophene ring is typically synthesized using Vilsmeier-Haack or similar reactions.
Coupling Reactions: : Final coupling of the synthesized segments under conditions like those involving coupling agents (e.g., EDC, DCC).
Industrial Production Methods
Industrial synthesis typically scales these reactions using optimized conditions to maximize yield and purity. Large-scale production may involve continuous flow chemistry techniques to improve efficiency.
Chemical Reactions Analysis
4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various types of reactions:
Oxidation: : May involve reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : Possible with hydrogenation or metal hydrides.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, typically in the presence of catalysts or under basic/acidic conditions.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis, especially in the development of heterocyclic compounds.
Biology
Medicine
Explored in drug discovery, particularly as a pharmacophore in designing enzyme inhibitors or receptor antagonists.
Industry
Utilized in the development of new materials or chemical reagents, benefiting from the robustness and stability imparted by the trifluoromethyl and thiophene groups.
Mechanism of Action
The specific mechanism of action depends on its application:
Biological Systems: : Interacts with molecular targets like enzymes or receptors, potentially through hydrogen bonding, π-π interactions, or hydrophobic effects. Pathways involved can include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
N-(2-(3-chloromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide: : Lacks the trifluoromethyl group, reducing its stability.
4-methyl-N-(2-(3-methyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide: : Similar structure but with different substituents, leading to variations in reactivity and application potential.
By understanding its unique properties and diverse applications, 4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can be further explored for innovative uses in various fields.
Properties
IUPAC Name |
4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3OS/c1-8-6-9(20-7-8)11(19)16-3-5-18-4-2-10(17-18)12(13,14)15/h2,4,6-7H,3,5H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYBGWPGVADKEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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